
4,4'-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro-substituted imidazole ring linked to two phenol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound, under acidic or basic conditions.
Chlorination: The imidazole ring is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Coupling with Phenol Groups: The chlorinated imidazole is coupled with phenol groups through a nucleophilic substitution reaction, often using a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
科学的研究の応用
4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, such as kinases and transcription factors.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
4,4’-(5-Bromo-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol: Similar structure with a bromo substituent instead of chloro.
4,4’-(5-Methyl-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol: Similar structure with a methyl substituent instead of chloro.
Uniqueness
4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol is unique due to its specific chloro substitution, which can influence its reactivity and biological activity. The presence of the chloro group may enhance its antimicrobial properties and make it a valuable compound for further research and development.
特性
CAS番号 |
885268-49-5 |
|---|---|
分子式 |
C22H17ClN2O3 |
分子量 |
392.8 g/mol |
IUPAC名 |
4-[[5-chloro-1,2-bis(4-hydroxyphenyl)imidazol-4-yl]methyl]phenol |
InChI |
InChI=1S/C22H17ClN2O3/c23-21-20(13-14-1-7-17(26)8-2-14)24-22(15-3-9-18(27)10-4-15)25(21)16-5-11-19(28)12-6-16/h1-12,26-28H,13H2 |
InChIキー |
LMXVCPIUMGYJAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=C(N(C(=N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


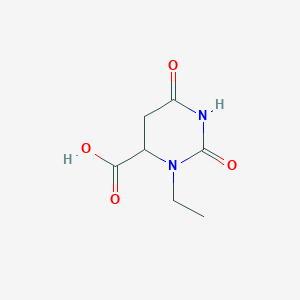
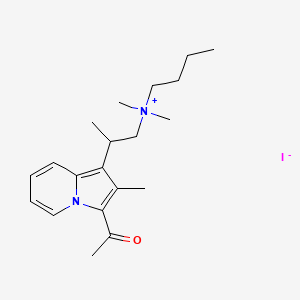
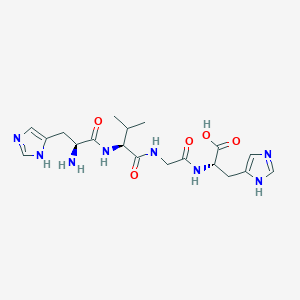

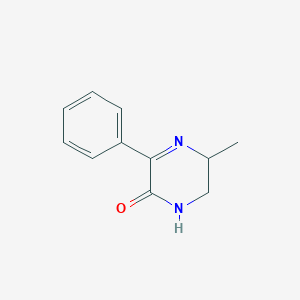
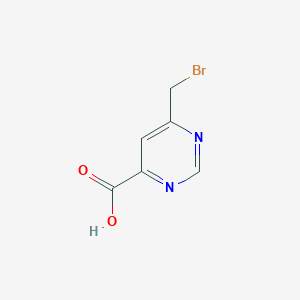
![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
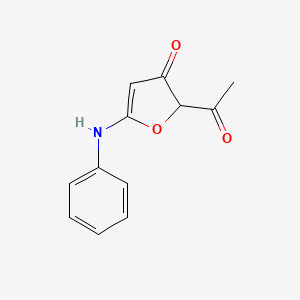
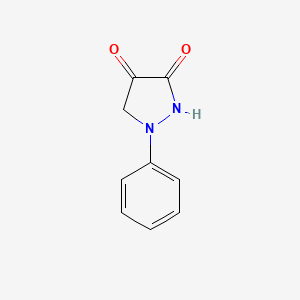
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)
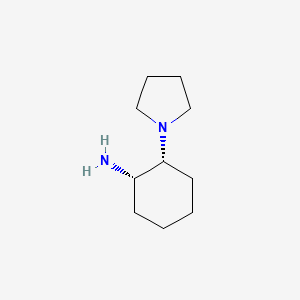
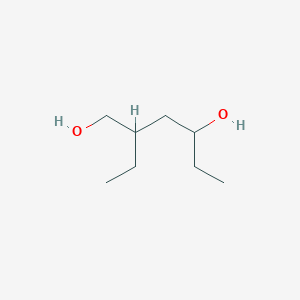
![[(3-Nitroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12922522.png)
![Adenosine, 8-[(4-chlorophenyl)thio]-](/img/structure/B12922528.png)
